Diethyl {2-[(propan-2-yl)oxy]ethyl}phosphonate
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Overview
Description
Diethyl {2-[(propan-2-yl)oxy]ethyl}phosphonate is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(propan-2-yl)oxy]ethyl}phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[(propan-2-yl)oxy]ethyl}phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl {2-[(propan-2-yl)oxy]ethyl}phosphonate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl {2-[(propan-2-yl)oxy]ethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl phosphonate
- Diethyl {2-[(methyl)oxy]ethyl}phosphonate
Uniqueness
Diethyl {2-[(propan-2-yl)oxy]ethyl}phosphonate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications.
Properties
CAS No. |
62514-78-7 |
---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylethoxy)propane |
InChI |
InChI=1S/C9H21O4P/c1-5-12-14(10,13-6-2)8-7-11-9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
VBNIMPLHHDYHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOC(C)C)OCC |
Origin of Product |
United States |
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